3-[4-(furan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide
Description
Properties
IUPAC Name |
3-[4-(furan-2-ylmethyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c11-8(15)3-4-9-12-13-10(17)14(9)6-7-2-1-5-16-7/h1-2,5H,3-4,6H2,(H2,11,15)(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLZMYMNQDTHCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=NNC2=S)CCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(furan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl group is attached to the triazole ring.
Addition of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction, often using thiolating agents like thiourea or hydrogen sulfide.
Formation of the Propanamide Moiety: The final step involves the amidation reaction, where the propanamide group is attached to the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[4-(furan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or reduce the triazole ring.
Substitution: The furan ring can undergo electrophilic substitution reactions, while the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution on the furan ring can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution on the triazole ring can be achieved using alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and desulfurized products.
Substitution: Various substituted furan and triazole derivatives.
Scientific Research Applications
3-[4-(furan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[4-(furan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The furan and triazole rings play a crucial role in its binding affinity and specificity, while the sulfanyl group can participate in redox reactions, further influencing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Selected Triazole Derivatives
Substituent Effects on Bioactivity
- Furan vs. Oxolane Substituents : The furan-2-ylmethyl group in the target compound introduces aromaticity and moderate electron-donating properties, which may enhance membrane permeability compared to the saturated oxolane (tetrahydrofuran) analog . However, oxolane derivatives could exhibit improved metabolic stability due to reduced ring strain.
- Sulfanyl (-SH) vs. Sulfonamide (-SO₂NH₂) : The sulfanyl group in the target compound facilitates hydrogen bonding and redox activity, whereas sulfonamide substituents (e.g., in 2-{[4-ethyl-5-(pyridin-3-yl)-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide) enhance solubility and target specificity .
Pharmacological Potential
- Anti-Exudative Activity: Derivatives with furan-triazole scaffolds (e.g., 2-((4-amino-5-(furan-2-yl)-triazol-3-yl)sulfanyl)-N-acetamide) demonstrated 70–80% inhibition of exudate formation at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in rodent models .
- Antimicrobial Activity : QSAR studies on triazole-thiols indicate that electron-withdrawing substituents (e.g., -Cl, -CF₃) enhance antimicrobial potency by increasing electrophilicity. The target compound’s furan group, being electron-rich, may limit activity against E. coli or S. aureus compared to chlorinated analogs .
Key Research Findings
QSAR-Driven Design : Substituents at the triazole C3 position (e.g., -SCH₂CO-NHR) correlate with bioactivity. For example, ΣQ (total atomic charge) and ΔE₁ (HOMO-LUMO gap) are critical predictors of antimicrobial efficacy .
Cost and Availability : Commercial analogs (e.g., 3-[4-(3-methylbutyl)-5-sulfanyl-triazol-3-yl]propanenitrile) are priced at ~€1,845/5g, reflecting high synthesis costs due to multi-step routes .
Biological Activity
The compound 3-[4-(furan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide is a novel triazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions. The initial steps often include the formation of the triazole ring followed by the introduction of furan and sulfanyl groups. These modifications are crucial for enhancing the compound's biological properties.
Antimicrobial Activity
Recent studies have demonstrated that This compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial and fungal strains:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate inhibition |
| Pseudomonas aeruginosa | Low activity |
| Candida albicans | Effective at higher doses |
The compound displayed a concentration-dependent effect, with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent .
Antitumor Activity
The compound has also shown promising antitumor activity in vitro. It was tested against several cancer cell lines, revealing cytotoxic effects:
| Cell Line | IC50 (µg/mL) |
|---|---|
| Jurkat (T-cell leukemia) | 1.61 ± 1.92 |
| A-431 (epidermoid carcinoma) | 1.98 ± 1.22 |
These results suggest that the presence of the triazole and furan moieties contributes significantly to its cytotoxic effects .
Structure-Activity Relationship (SAR)
The structure of This compound is critical to its biological activity. Key features influencing its efficacy include:
- Furan Ring : Enhances lipophilicity and facilitates membrane penetration.
- Sulfanyl Group : Increases reactivity towards biological targets.
- Propanamide Moiety : May contribute to hydrogen bonding interactions with target proteins.
Studies indicate that modifications to these groups can lead to variations in biological activity, emphasizing the importance of SAR in drug design .
Case Studies
Several case studies have highlighted the therapeutic potential of triazole derivatives similar to This compound :
- Antimicrobial Efficacy : A recent study synthesized a series of triazole derivatives and evaluated their antimicrobial activities against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features exhibited enhanced antibacterial effects compared to existing antibiotics .
- Anticancer Properties : Another investigation focused on the anticancer properties of triazole derivatives against various cancer cell lines. The study concluded that compounds with electron-donating groups on the phenyl ring showed significant cytotoxicity, supporting the hypothesis that structural modifications can optimize therapeutic efficacy .
Q & A
Q. What are the key structural features of 3-[4-(furan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide that influence its bioactivity?
The compound’s triazole ring, sulfanyl (-SH) group, and furan-2-ylmethyl substituent are critical. The triazole moiety enables hydrogen bonding and π-π stacking interactions, while the sulfanyl group contributes to redox activity and nucleophilic reactivity. The furan substituent enhances lipophilicity, potentially improving membrane permeability. Modifications at the triazole’s 4th position (e.g., halogen, methoxy, or nitro groups) have been shown to modulate anti-inflammatory and anti-exudative activities in analogous compounds .
Q. What spectroscopic methods are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the structure, particularly the integration of furan protons (δ 6.2–7.4 ppm) and sulfanyl protons (δ ~3.5 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). Infrared (IR) spectroscopy can identify functional groups like the amide C=O stretch (~1650 cm⁻¹) .
Q. How can researchers assess the compound’s anti-inflammatory potential in vitro?
Use the carrageenan-induced paw edema model in rodents to evaluate anti-exudative activity. Measure reductions in edema volume and inflammatory biomarkers (e.g., TNF-α, IL-6) via ELISA. Parallel in vitro assays, such as COX-2 inhibition studies, should be conducted to correlate activity with molecular targets .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the final amidation step?
Microwave-assisted synthesis significantly improves reaction efficiency for triazole derivatives by ensuring uniform heating. For example, coupling 3-(4-(furan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanoic acid with propanamide derivatives using HATU/DIPEA in DMF at 80°C under microwave irradiation (15 min) achieves >85% yield. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for triazole derivatives?
Combine computational modeling (e.g., molecular docking with COX-2 or LOX-5 targets) with systematic substituent screening. For instance, replacing the furan-2-ylmethyl group with a thiophene analog (as in ) may clarify steric and electronic effects. Validate predictions using in vitro assays and compare results with structurally similar compounds .
Q. How can researchers differentiate the compound’s mechanism of action from related triazole-based drugs?
Conduct competitive binding assays using radiolabeled ligands (e.g., ³H-ibuprofen for COX-1/COX-2). Pair this with metabolomic profiling (LC-MS/MS) to identify unique downstream metabolites. For example, highlights triazole derivatives inhibiting HDAC enzymes, suggesting epigenetic mechanisms distinct from NSAIDs .
Q. What functional group modifications enhance metabolic stability without compromising activity?
Replace the sulfanyl (-SH) group with a methylsulfonyl (-SO₂Me) moiety to reduce oxidative degradation. Alternatively, introduce a fluorine atom at the furan ring’s 5th position to block cytochrome P450-mediated metabolism. Validate stability using liver microsome assays and compare pharmacokinetic profiles .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
